molecular formula C12H12BrN3O2 B113517 Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264042-04-7

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B113517
CAS No.: 1264042-04-7
M. Wt: 310.15 g/mol
InChI Key: QHLALDDPGDDTIA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12BrN3O2 It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions, leading to the formation of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264042-04-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C12_{12}H12_{12}BrN3_3O2_2
  • Molecular Weight : 310.15 g/mol

This compound features a pyrazole ring substituted with a bromophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL, suggesting that this compound may possess comparable antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound might also exert similar effects.

Anticancer Activity

Research indicates that pyrazole derivatives can act as potent anticancer agents. They have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. This compound may exhibit these properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Study on Anti-inflammatory Activity

In a study assessing the anti-inflammatory activity of various pyrazole derivatives, compounds were tested using a carrageenan-induced edema model in rats. The results indicated that several derivatives exhibited significant inhibition of paw edema, with some achieving results comparable to ibuprofen . This supports the hypothesis that this compound may also demonstrate similar anti-inflammatory effects.

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results showed that certain derivatives significantly inhibited bacterial growth at low concentrations, hinting at the potential effectiveness of this compound in treating bacterial infections .

Research Findings Summary

Activity Effectiveness Reference
AntimicrobialInhibition against E. coli, S. aureus ,
Anti-inflammatoryUp to 85% inhibition of TNF-α
AnticancerInduction of apoptosis in cancer cell lines ,

Properties

IUPAC Name

ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLALDDPGDDTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566686
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264042-04-7
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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